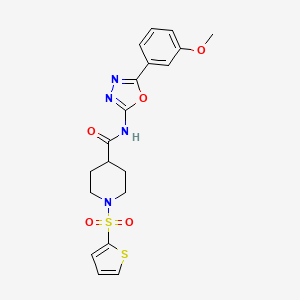
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a novel compound that integrates the oxadiazole moiety with piperidine and thiophene functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 3-methoxybenzohydrazide with appropriate carboxylic acid derivatives to form the oxadiazole structure. Subsequent reactions introduce the thiophene sulfonyl group and piperidine moiety. The synthesis typically yields high purity products characterized by NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including fibrosarcoma (HT-1080) and breast cancer (MCF-7) cells, with IC50 values as low as 19.56 µM . Mechanistic studies revealed that these compounds induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-1080 | 19.56 | Apoptosis via caspase activation |
| MCF-7 | Not specified | Induction of mitochondrial-mediated apoptosis |
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial activity. Studies on related oxadiazole derivatives have indicated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : Enhances lipophilicity and facilitates cellular uptake.
- Piperidine Moiety : Contributes to receptor binding affinity.
- Thiophene Sulfonyl Group : May enhance bioactivity through electron-withdrawing effects.
Case Studies
- Cytotoxicity Assessment : A study evaluated several oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications in the substituent groups significantly affected the potency and selectivity toward cancer cells .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .
特性
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-15-5-2-4-14(12-15)18-21-22-19(28-18)20-17(24)13-7-9-23(10-8-13)30(25,26)16-6-3-11-29-16/h2-6,11-13H,7-10H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPWZKJKCHURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














